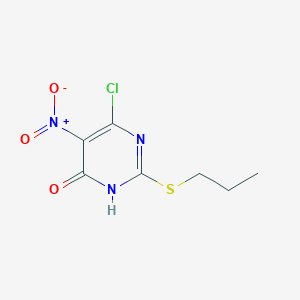

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol

Vue d'ensemble

Description

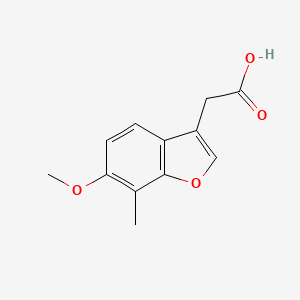

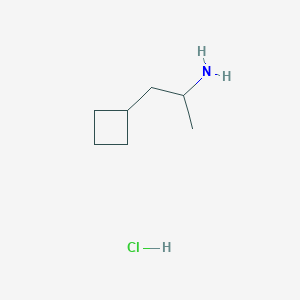

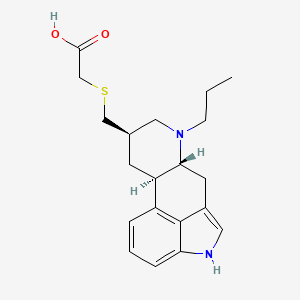

“6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol” is an intermediate used in the synthesis of 4-Chloro-5-nitro-2-(propylthio)pyrimidine . This compound is an impurity of the drug Ticagrelor , which is the first reversible oral P2Y12 receptor antagonist .

Synthesis Analysis

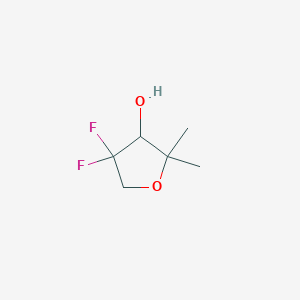

The synthesis of “6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol” involves several steps. One method involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent . Another method involves reacting 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with a cyclopentyl intermediate, followed by reducing the obtained intermediate in an iron powder/acetic acid system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol” include condensation, diazotization, and reduction . These reactions are commonly used in organic chemistry and involve changes in the molecular structure of the compound.Applications De Recherche Scientifique

Pharmaceutical Research and Development

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol: is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals. One of the prominent drugs synthesized using this compound is Ticagrelor , a platelet aggregation inhibitor used to prevent thrombotic events such as strokes and heart attacks. The compound’s role in the development of Ticagrelor highlights its significance in the creation of life-saving medications.

Organic Synthesis Studies

In the field of organic chemistry, this compound is utilized to study the behavior of heterocyclic compounds . Its reactions with other chemicals can lead to the discovery of new synthetic pathways and the development of novel organic molecules, which can have various applications in medicinal chemistry and material sciences.

Analytical Chemistry

As a standard in analytical chemistry, 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol can be used to calibrate instruments and validate analytical methods . Its well-defined structure and properties make it an excellent candidate for use in high-performance liquid chromatography (HPLC) and other analytical techniques.

Chemical Education

This compound is also valuable in educational settings, where it can be used to demonstrate the synthesis and properties of sulfur and selenium compounds . It provides a practical example for students learning about the complexities of chemical reactions involving heterocycles and nitro groups.

Orientations Futures

Mécanisme D'action

Pharmacokinetics

, a drug known for its fast, great, and consistent ADP-receptor inhibition , it can be inferred that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Action Environment

The action, efficacy, and stability of 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored in an inert atmosphere at 2-8°C to maintain its stability Additionally, the compound’s action may be affected by the presence of other substances in the environment, such as other drugs or biochemicals

Propriétés

IUPAC Name |

4-chloro-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O3S/c1-2-3-15-7-9-5(8)4(11(13)14)6(12)10-7/h2-3H2,1H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBABSVBIPUOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1459904.png)

![1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester](/img/structure/B1459905.png)